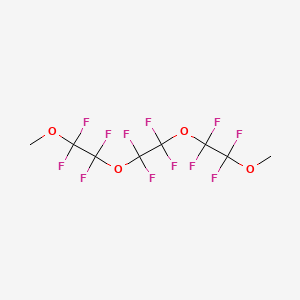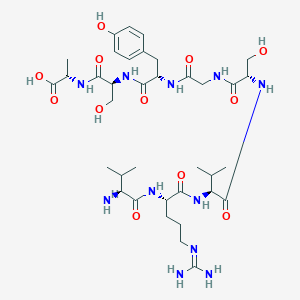![molecular formula C18H18N2O5 B14238613 2'-Deoxy-5-[(4-methylphenyl)ethynyl]uridine CAS No. 376367-55-4](/img/structure/B14238613.png)
2'-Deoxy-5-[(4-methylphenyl)ethynyl]uridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Deoxy-5-[(4-methylphenyl)ethynyl]uridine is a synthetic nucleoside analog. It is structurally related to uridine, a naturally occurring nucleoside, but features a modified base with a 4-methylphenyl ethynyl group at the 5-position. This modification imparts unique properties to the compound, making it valuable in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxy-5-[(4-methylphenyl)ethynyl]uridine typically involves the following steps:
Starting Material: The synthesis begins with 2’-deoxyuridine.
Halogenation: The 5-position of the uridine base is halogenated, usually with iodine, to form 5-iodo-2’-deoxyuridine.
Sonogashira Coupling: The halogenated intermediate undergoes a Sonogashira coupling reaction with 4-methylphenylacetylene in the presence of a palladium catalyst and copper iodide co-catalyst. This reaction introduces the 4-methylphenyl ethynyl group at the 5-position.
Purification: The final product is purified using chromatographic techniques to obtain pure 2’-Deoxy-5-[(4-methylphenyl)ethynyl]uridine
Industrial Production Methods: While specific industrial production methods for 2’-Deoxy-5-[(4-methylphenyl)ethynyl]uridine are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as crystallization or large-scale chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 2’-Deoxy-5-[(4-methylphenyl)ethynyl]uridine can undergo various chemical reactions, including:
Substitution Reactions: The ethynyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ethynyl group.
Coupling Reactions: The ethynyl group can engage in coupling reactions with other alkynes or alkenes.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Copper Iodide: Co-catalyst in Sonogashira coupling.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can yield carboxylic acids, while reduction can produce alkanes .
Applications De Recherche Scientifique
2’-Deoxy-5-[(4-methylphenyl)ethynyl]uridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Incorporated into DNA to study DNA synthesis and repair mechanisms.
Industry: Used in the development of diagnostic tools and assays for detecting DNA synthesis
Mécanisme D'action
The mechanism of action of 2’-Deoxy-5-[(4-methylphenyl)ethynyl]uridine involves its incorporation into DNA during replication. Once incorporated, it can interfere with DNA synthesis and repair processes. The ethynyl group may also participate in click chemistry reactions, allowing for the labeling and detection of newly synthesized DNA. This makes it a valuable tool for studying cell proliferation and DNA metabolism .
Comparaison Avec Des Composés Similaires
5-Ethynyl-2’-deoxyuridine: Another nucleoside analog with an ethynyl group at the 5-position.
5-Iodo-2’-deoxyuridine: A halogenated nucleoside analog used in similar applications.
2’-Deoxy-5-ethynylcytidine: A cytidine analog with an ethynyl group at the 5-position.
Uniqueness: 2’-Deoxy-5-[(4-methylphenyl)ethynyl]uridine is unique due to the presence of the 4-methylphenyl ethynyl group, which imparts distinct chemical and biological properties. This modification enhances its stability and allows for specific interactions with biological targets, making it a valuable tool in research .
Propriétés
Numéro CAS |
376367-55-4 |
|---|---|
Formule moléculaire |
C18H18N2O5 |
Poids moléculaire |
342.3 g/mol |
Nom IUPAC |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[2-(4-methylphenyl)ethynyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C18H18N2O5/c1-11-2-4-12(5-3-11)6-7-13-9-20(18(24)19-17(13)23)16-8-14(22)15(10-21)25-16/h2-5,9,14-16,21-22H,8,10H2,1H3,(H,19,23,24)/t14-,15+,16+/m0/s1 |
Clé InChI |
NMNMTOMOTWUMPL-ARFHVFGLSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C#CC2=CN(C(=O)NC2=O)[C@H]3C[C@@H]([C@H](O3)CO)O |
SMILES canonique |
CC1=CC=C(C=C1)C#CC2=CN(C(=O)NC2=O)C3CC(C(O3)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-Bis[4'-(9H-carbazol-9-yl)[1,1'-biphenyl]-4-yl]perylen-3-amine](/img/structure/B14238538.png)



![2-(2,4-dimethylphenyl)-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B14238560.png)
![[1-[(2S)-2-amino-3-hydroxypropyl]piperidin-4-yl]-(4-chlorophenyl)methanone;dihydrochloride](/img/structure/B14238565.png)


![Pentanal, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylene-](/img/structure/B14238580.png)


methanone](/img/structure/B14238617.png)

